molecular formula C9H5ClIN B12457284 6-Chloro-3-iodoquinoline

6-Chloro-3-iodoquinoline

Cat. No.: B12457284
M. Wt: 289.50 g/mol
InChI Key: FYIACJAJSAVPJK-UHFFFAOYSA-N
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Description

6-Chloro-3-iodoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The compound has a molecular formula of C9H5ClIN and a molecular weight of 289.50 g/mol . It is characterized by the presence of both chlorine and iodine atoms attached to the quinoline ring, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

The synthesis of 6-Chloro-3-iodoquinoline can be achieved through several methods. One common approach involves the Friedländer reaction, which is a condensation reaction between a 2-aminoaryl ketone and another carbonyl compound possessing an α-reactive methylene group, followed by cyclodehydration . This method can be catalyzed by acids, bases, or thermal conditions.

Another method involves the use of benzyltrimethylammonium tetrachloroiodate (BTMA ICl4) as a selective chlorinating agent and an efficient generator of hydrochloric acid (HCl). This one-pot synthesis involves the reaction of 2-aminoaryl ketones, α-methylene carbonyl compounds, and BTMA ICl4 in acetic acid (AcOH) .

Chemical Reactions Analysis

6-Chloro-3-iodoquinoline undergoes various types of chemical reactions, including:

Major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 6-Chloro-3-iodoquinoline depends on its specific application. In medicinal chemistry, the compound can interact with various molecular targets, such as enzymes and receptors, to exert its therapeutic effects. For example, quinoline derivatives are known to inhibit the action of heme polymerase in malarial parasites, preventing the conversion of heme to hemozoin and leading to the accumulation of toxic heme .

Comparison with Similar Compounds

6-Chloro-3-iodoquinoline can be compared with other quinoline derivatives, such as:

The presence of both chlorine and iodine atoms in this compound makes it unique and versatile for various chemical transformations and applications.

Properties

IUPAC Name

6-chloro-3-iodoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClIN/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIACJAJSAVPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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